molecular formula C20H15I4N3O7 B1216539 N-(Ethyl-2-diazomalonyl)thyroxine CAS No. 83181-47-9

N-(Ethyl-2-diazomalonyl)thyroxine

Cat. No.: B1216539
CAS No.: 83181-47-9
M. Wt: 917 g/mol
InChI Key: XQCBTROWXKXLSP-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Ethyl-2-diazomalonyl)thyroxine is a chemically modified derivative of thyroxine (T4), a critical thyroid hormone involved in metabolic regulation. This compound incorporates an ethyl diazomalonyl group, which replaces a native functional group in thyroxine to enable specialized applications. Its primary use is in photoaffinity labeling studies, where it serves as a probe to map the binding sites of thyroxine transport proteins, such as human thyroxine-binding prealbumin and serum albumin . The diazomalonyl moiety facilitates covalent bonding with target proteins under UV light, allowing researchers to analyze binding site topology and ligand-protein interactions with high precision.

Structurally, this compound retains the iodinated diphenyl ether backbone of thyroxine but introduces a reactive diazo group, enhancing its utility in biochemical assays.

Properties

CAS No.

83181-47-9

Molecular Formula

C20H15I4N3O7

Molecular Weight

917 g/mol

IUPAC Name

(2S)-2-[(2-diazo-3-ethoxy-3-oxopropanoyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C20H15I4N3O7/c1-2-33-20(32)15(27-25)18(29)26-14(19(30)31)5-8-3-12(23)17(13(24)4-8)34-9-6-10(21)16(28)11(22)7-9/h3-4,6-7,14,28H,2,5H2,1H3,(H,26,29)(H,30,31)/t14-/m0/s1

InChI Key

XQCBTROWXKXLSP-AWEZNQCLSA-N

SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O

Isomeric SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O

Synonyms

EDM-T4
N-(ethyl-2-diazomalonyl)thyroxine

Origin of Product

United States

Comparison with Similar Compounds

Thioxoacetamide Derivatives ()

A series of compounds with a 2-thioxoacetamide backbone (e.g., compounds 9–13 ) share functional similarities with N-(Ethyl-2-diazomalonyl)thyroxine, particularly in their sulfur-containing groups and aromatic substituents. However, these compounds diverge in core structure and biological targets.

Compound ID Substituents Yield (%) Melting Point (°C) Key Features
9 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 High yield, chlorinated aromatic ring
10 Indol-3-ylmethylene, phenyl 83 206–207 Indole moiety, high thermal stability
13 5-Nitro-2-furylmethylene, 4-Cl-phenyl 58 159–160 Nitrofuran group, moderate yield

Key Differences :

  • Core Structure : Unlike this compound, these derivatives are based on a 1,3-thiazolidin-4-one scaffold rather than a diphenyl ether.
  • Functionality : The thioxoacetamide compounds are primarily synthesized for antimicrobial or anticancer screening, whereas this compound is tailored for protein interaction studies .
  • Reactivity : The diazomalonyl group in thyroxine derivatives enables covalent crosslinking, absent in thioxoacetamide compounds.

Antithyroid Agents ()

Propylthiouracil (PTU), methimazole, and carbimazole are antithyroid drugs that inhibit thyroid hormone synthesis by blocking thyroid peroxidase (TPO) and iodotyrosine coupling. While structurally distinct from this compound, they interact with thyroid hormone pathways.

Compound Mechanism of Action Structural Features
This compound Binds transport proteins; used in mapping studies Diazomalonyl-modified thyroxine backbone
Propylthiouracil Inhibits TPO, reduces T3/T4 synthesis Thiouracil ring, no iodine substituents

Functional Contrast :

  • Target : Antithyroid agents act on hormone synthesis enzymes, while this compound interacts with transport proteins post-synthesis.
  • Clinical vs. Research Use : PTU and analogs are therapeutic, whereas the diazomalonyl derivative is exclusively a research tool .

Analytical Characterization

Both compound classes rely on ¹H-NMR and mass spectrometry for structural validation. However, this compound additionally requires spin-labeling techniques to study protein binding dynamics .

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